N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE
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Overview
Description
N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Functionalization with Hydroxyphenyl Group: The hydroxyphenyl group can be attached through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole cores.
Acetamide Derivatives: Compounds with acetamide functional groups.
Phenolic Compounds: Compounds containing hydroxyphenyl groups.
Uniqueness
The uniqueness of N-(3-HYDROXYPHENYL)-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12N2O5S |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O5S/c18-11-5-3-4-10(8-11)16-14(19)9-17-15(20)12-6-1-2-7-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |
InChI Key |
RLYXPMRSGUTVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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